2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxyacetic acid moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming 2-(3,5-Dichlorophenyl)acetic acid.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dichlorophenyl)glyoxylic acid.
Reduction: Formation of 2-(3,5-Dichlorophenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyacetic acid: Similar structure but with an amino group, showing different biological activities.
2-(3,5-Dichlorophenyl)acetic acid: Lacks the hydroxy group, leading to different chemical reactivity and applications.
Uniqueness
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both dichlorophenyl and hydroxyacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEFWJKVKNYRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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